molecular formula C18H20N6O3 B12041936 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Cat. No.: B12041936
M. Wt: 368.4 g/mol
InChI Key: WKJSUOIUHPVIFE-YBFXNURJSA-N
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Preparation Methods

The synthesis of 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the reaction of 4-methoxybenzaldehyde with a hydrazone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar compounds to 4-Methoxybenzaldehyde (7-allyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone include:

These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity.

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C18H20N6O3/c1-5-10-24-14-15(22(2)18(26)23(3)16(14)25)20-17(24)21-19-11-12-6-8-13(27-4)9-7-12/h5-9,11H,1,10H2,2-4H3,(H,20,21)/b19-11+

InChI Key

WKJSUOIUHPVIFE-YBFXNURJSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC=C(C=C3)OC)CC=C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC=C

Origin of Product

United States

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